molecular formula C14H15Cl2N3O2S B12268654 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12268654
M. Wt: 360.3 g/mol
InChI Key: JVRJTUCRGWOMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring, a sulfonyl group, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the azetidine and pyrazole intermediates. One common method involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with azetidine under basic conditions to form the sulfonyl azetidine intermediate. This intermediate is then reacted with a pyrazole derivative in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, leading to different biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole
  • 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-triazole

Uniqueness

Compared to similar compounds, 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15Cl2N3O2S

Molecular Weight

360.3 g/mol

IUPAC Name

4-chloro-1-[[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C14H15Cl2N3O2S/c1-10-2-3-13(4-14(10)16)22(20,21)19-7-11(8-19)6-18-9-12(15)5-17-18/h2-5,9,11H,6-8H2,1H3

InChI Key

JVRJTUCRGWOMSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.